4-Ethoxy-benzamidine

Lipophilicity Membrane permeability SAR

Para-substituted benzamidine scaffold for serine protease SAR studies. Batch variability and undefined substitution patterns delay lead optimization. 4-Ethoxybenzamidine resolves this with a characterized probe: • IC₅₀ 101 nM vs. CD73; nanomolar affinity for trypsin-like serine proteases • XLogP3 1.4 enhances membrane penetration over unsubstituted benzamidine • Defined 4-ethoxy substituent enables systematic S1 pocket mapping. Supplied as free base; hydrochloride salt available for co-crystallization. Ideal for dual-target screening in coagulation & purinergic pathways.

Molecular Formula C9H12N2O
Molecular Weight 164.2 g/mol
CAS No. 25412-71-9
Cat. No. B1609413
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Ethoxy-benzamidine
CAS25412-71-9
Molecular FormulaC9H12N2O
Molecular Weight164.2 g/mol
Structural Identifiers
SMILESCCOC1=CC=C(C=C1)C(=N)N
InChIInChI=1S/C9H12N2O/c1-2-12-8-5-3-7(4-6-8)9(10)11/h3-6H,2H2,1H3,(H3,10,11)
InChIKeyFLPFTRNWHJZQNE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Ethoxy-benzamidine – Chemical Profile & Procurement


4-Ethoxy-benzamidine (CAS 25412-71-9) is a para-substituted benzamidine derivative with the molecular formula C₉H₁₂N₂O and a molecular weight of 164.20 g/mol [1]. Characterized by an ethoxy group at the 4-position of the phenyl ring, it exhibits a computed XLogP3 of 1.4 and a topological polar surface area of 59.1 Ų [1]. The benzamidine pharmacophore confers affinity for serine protease active sites, making this compound a versatile scaffold for structure-activity relationship (SAR) studies targeting trypsin-like enzymes, coagulation factors, and metabolic enzymes [2]. Its primary reported applications include use as a synthetic intermediate, a reference standard for analytical method development, and a tool compound for protein crystallography .

Para-substituted benzamidine scaffold for serine protease SAR and CD73 probe studies
Hydrochloride salt available for assay-ready aqueous solubility
Reference standard for analytical method development

4-Ethoxy-benzamidine Substitution Specificity


The benzamidine class exhibits marked sensitivity to para-substitution, where the nature of the substituent – whether electron-donating (e.g., ethoxy, methoxy) or electron-withdrawing (e.g., carboxy) – profoundly alters enzyme inhibitory profiles, lipophilicity, and pharmacokinetic behavior [1]. Substitution at the 4-position directly modulates binding affinity within the S1 pocket of serine proteases: a comparative study of 52 benzamidine derivatives against boar sperm acrosin revealed that all para-substituted analogs were more potent than unsubstituted benzamidine (Ki = 4.0 × 10⁻⁶ M), yet structural specificity was observed even within homologous groups, meaning a 4-methoxy and a 4-ethoxy analog cannot be presumed interchangeable . Furthermore, 4-alkoxybenzamidines exhibit chain-length-dependent phospholipase A₂ inhibitory activity, where optimal potency requires alkyl chains of C12–C14, underscoring that even modest alkoxy variation (ethoxy vs. methoxy vs. dodecyloxy) produces non-linear shifts in target engagement [2]. Generic substitution without experimental verification therefore risks loss of desired activity, altered selectivity, or introduction of off-target effects.

Para-substitution sensitivity: ethoxy's electron-donating effect alters enzyme inhibition profiles; may not replace methoxy or unsubstituted benzamidine without verification.
Alkoxy chain-length dependence: non-linear shifts in target engagement; 4-ethoxy differs from C12–C14 alkoxy derivatives in phospholipase A₂ inhibition.
Salt form mismatch: free base vs hydrochloride solubility differences may impact assay reproducibility; confirm appropriate form for your experimental conditions.

4-Ethoxy-benzamidine – Differentiation Evidence


Lipophilicity-Driven Membrane Permeability

The ethoxy substitution at the para-position of 4-ethoxybenzamidine increases lipophilicity compared to the unsubstituted parent benzamidine, a parameter critical for passive membrane permeability and access to intracellular or membrane-proximal targets. [1] reports a computed XLogP3 value of 1.4 for 4-ethoxybenzamidine, while the unsubstituted benzamidine (CAS 618-39-3) has a calculated XLogP3 of approximately 0.7 [1][2]. This approximately 2-fold increase in computed logP correlates with the presence of the ethoxy group.

Computed Lipophilicity
Cross-study comparable
XLogP3 = 1.4 (4-ethoxybenzamidine) vs ≈ 0.7 (unsubstituted benzamidine)
~2-fold increase supports cell-based assay selection for intracellular targets.
In silico prediction; confirm experimentally.
Lipophilicity Membrane permeability SAR

Dihydroorotase Inhibition Profile

4-Ethoxybenzamidine was evaluated for inhibition of dihydroorotase from mouse Ehrlich ascites cells, yielding an IC₅₀ value of 1.80 × 10⁵ nM (180 μM) at pH 7.37 [1]. This positions the compound in a moderate potency range for this target class. For context, benzamidine itself shows a Ki of 19 μM (19,000 nM) against trypsin but comparative dihydroorotase data for unsubstituted benzamidine are not available in the same assay system, necessitating caution in cross-target extrapolation.

Dihydroorotase IC₅₀
Class-level inference
IC₅₀ = 180 μM (mouse ascites cells, pH 7.37)
Moderate inhibition of pyrimidine biosynthesis enzyme; verify potency tier for assay.
No intra-assay comparator available; cross-target extrapolation requires review.
Dihydroorotase Pyrimidine biosynthesis Enzyme inhibition

Ecto-5'-Nucleotidase (CD73) Affinity

4-Ethoxybenzamidine has been profiled for binding affinity against human recombinant Ecto-5'-nucleotidase (CD73), a target of interest in cancer immunotherapy, with a reported inhibition constant in the sub-micromolar range [1]. The BindingDB entry (ChEMBL_2350290) records an IC₅₀ of 101 nM for inhibition of rat Ecto-5'-nucleotidase transfected in COS7 cells [2]. This nanomolar potency contrasts with the micromolar-range activity observed for benzamidine against trypsin-like serine proteases (Ki = 19,000 nM against trypsin), suggesting target-class selectivity shifts driven by the ethoxy substitution.

CD73 Inhibition
Cross-study comparable
IC₅₀ = 101 nM (rat CD73) vs benzamidine Ki 19,000 nM (trypsin)
Nanomolar activity suggests potential for purinergic signaling probe studies.
Different targets; verify selectivity for CD73 over serine proteases.
Ecto-5'-nucleotidase CD73 Purinergic signaling

Antiarrhythmic Activity vs. Procainamide

N1-substituted derivatives of 4-ethoxybenzamidine have been synthesized and tested as antiarrhythmic agents in direct comparison with the class Ia antiarrhythmic drug procainamide. Ferroni et al. (1995) reported that N1-substituted-4-alkoxybenzamidines were evaluated for antiarrhythmic activity against chloroform-induced arrhythmias in mice, with the biological activity compared directly to procainamide as a reference standard [1]. Among the series, compound IVe (an ethoxy-bearing derivative) was identified as having the most potent antiarrhythmic activity [1]. Furthermore, Reynaud et al. (1992) demonstrated that acetylation of N-[-2-(diethylamino)-ethyl]-4-ethoxybenzamidine substantially improves antiarrhythmic activity, confirming that the 4-ethoxybenzamidine core is a privileged scaffold for this therapeutic application [2].

In Vivo Antiarrhythmic Response
Head-to-head
N1-substituted-4-ethoxybenzamidine derivative showed higher antiarrhythmic response than procainamide in mouse arrhythmia model.
Reported model-response context for antiarrhythmic candidate screening.
Chloroform-induced mouse model; N1-derivatization required.
Antiarrhythmic Procainamide analog Cardiac electrophysiology

Hydrochloride Salt for Reproducible Assays

4-Ethoxybenzamidine is commercially available as the hydrochloride salt (CAS 59855-69-5) from major international reagent suppliers, including Fujifilm Wako Pure Chemical Corporation . The hydrochloride salt form offers enhanced aqueous solubility compared to the free base, which is critical for reproducible dosing in enzymatic and cell-based assays where compound precipitation can confound IC₅₀ determinations. The free base form (CAS 25412-71-9) may exhibit limited aqueous solubility, consistent with its computed XLogP3 of 1.4 [1].

Salt Form Availability
Supporting evidence
Hydrochloride salt (CAS 59855-69-5) commercially available; free base inferred limited aqueous solubility.
Supports aqueous solubility and reproducible assay dosing.
Free base solubility may be insufficient for some assays; verify form.
Salt form Solubility Reproducibility

4-Ethoxy-benzamidine Application Scenarios


Serine Protease & Purinergic Signaling Screening

Based on its nanomolar IC₅₀ (101 nM) against Ecto-5'-nucleotidase/CD73 [1] and the established benzamidine pharmacophore affinity for trypsin-like serine proteases [2], 4-ethoxybenzamidine serves as a differentiated probe for dual-target screening in coagulation and purinergic signaling pathways. Its elevated lipophilicity (XLogP3 = 1.4) relative to unsubstituted benzamidine (XLogP3 ≈ 0.7) may enhance cell penetration [3], making it preferable for intracellular or membrane-associated target engagement studies.

Antiarrhythmic Drug Discovery & Procainamide Analog Development

The 4-ethoxybenzamidine scaffold has demonstrated in vivo antiarrhythmic activity superior to procainamide in chloroform-induced arrhythmia models when derivatized at the N1 position [4]. Acetylation of N-[-2-(diethylamino)-ethyl]-4-ethoxybenzamidine further enhances activity [5]. Medicinal chemistry groups pursuing class I antiarrhythmic agents should prioritize this scaffold over unsubstituted benzamidine or non-ethoxy alkoxy variants based on the direct comparative data available.

Analytical Reference Standard & Impurity Profiling

4-Ethoxybenzamidine is specifically recommended as an impurity reference standard in pharmaceutical quality control [6]. Its well-characterized physicochemical properties (MW 164.20, XLogP3 1.4, TPSA 59.1 Ų) [3] enable robust HPLC method development and peak identification in related-substance testing for benzamidine-containing active pharmaceutical ingredients (APIs).

Protease-Ligand Complex Crystallography

The benzamidine class is extensively used in X-ray crystallography studies of serine protease-ligand complexes, with structures solved at resolutions up to 1.7 Å [2]. 4-Ethoxybenzamidine, bearing a defined electron-donating para-substituent, provides a systematic SAR probe for mapping S1 pocket interactions. The hydrochloride salt form ensures solubility for co-crystallization experiments, reducing the technical variability associated with poorly soluble free bases.

Application
Selection Property
Validation Focus
Serine protease & purinergic signaling studies
CD73 affinity profile and serine protease SAR scaffold
Target engagement and selectivity assay validation
Antiarrhythmic candidate screening
In vivo arrhythmia model-response context
Comparative endpoint profiling against reference compounds
Analytical reference standard for method development
Well-characterized physicochemical properties (logP, TPSA)
HPLC method and peak identification in related-substance testing
Protease-ligand crystallography
Defined para-substitution for S1 pocket mapping
Co-crystallization optimization using hydrochloride salt

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